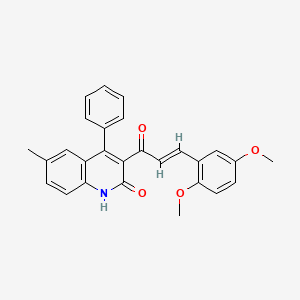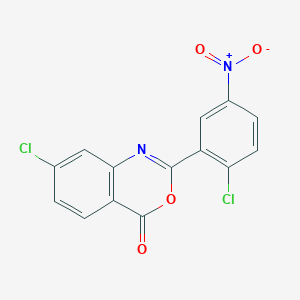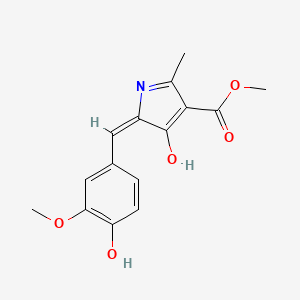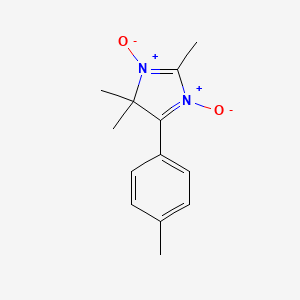
(2E)-3-(2,5-dimethoxyphenyl)-1-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
准备方法
The synthesis of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves a multi-step reaction process. One common synthetic route includes the Claisen-Schmidt condensation reaction, where 4′-aminoacetophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then subjected to amidation with succinic anhydride in ethanol using pyridine as a catalyst .
化学反应分析
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
科学研究应用
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating diseases such as cancer, malaria, and bacterial infections.
作用机制
The mechanism of action of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
相似化合物的比较
Similar compounds to 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one include:
3-(3,4-Dimethoxyphenyl)propionic acid: Known for its antioxidant properties and used in various chemical syntheses.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Utilized in the synthesis of bioactive molecules and materials science.
The uniqueness of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
属性
分子式 |
C27H23NO4 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H23NO4/c1-17-9-12-22-21(15-17)25(18-7-5-4-6-8-18)26(27(30)28-22)23(29)13-10-19-16-20(31-2)11-14-24(19)32-3/h4-16H,1-3H3,(H,28,30)/b13-10+ |
InChI 键 |
NPPBTXBNPQRUIG-JLHYYAGUSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)OC)OC |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11615626.png)

![Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-](/img/structure/B11615633.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11615656.png)
![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11615662.png)
![ethyl 4-[(7Z)-7-(3-bromobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11615668.png)

![(6Z)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11615676.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615694.png)
![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)


![1-(9H-carbazol-9-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11615724.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615731.png)
